1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]
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Overview
Description
1,1’-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]: is a complex organic compound with the molecular formula C36H50 . This compound is characterized by its intricate structure, which includes multiple aromatic rings and branched alkyl groups. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene] typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes
Scientific Research Applications
1,1’-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which 1,1’-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene] exerts its effects involves its interaction with specific molecular targets. The compound’s aromatic rings and alkyl groups allow it to engage in π-π stacking interactions and hydrophobic interactions with various biomolecules. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1’-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene] is unique due to its specific arrangement of aromatic rings and branched alkyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
112208-87-4 |
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Molecular Formula |
C36H50 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
1,4-bis[2,3-dimethyl-3-(4-propan-2-ylphenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C36H50/c1-25(2)27-13-17-29(18-14-27)33(5,6)35(9,10)31-21-23-32(24-22-31)36(11,12)34(7,8)30-19-15-28(16-20-30)26(3)4/h13-26H,1-12H3 |
InChI Key |
POWZQZOBYMWXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(C)(C)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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